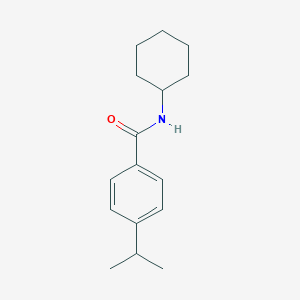

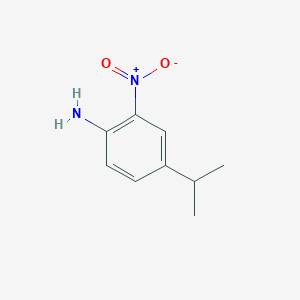

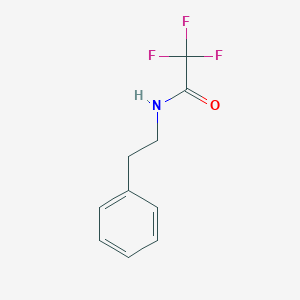

![molecular formula C11H12N2O3 B181434 7-Metoxietil imidazo[1,2-a]piridina-2-carboxilato CAS No. 129912-04-5](/img/structure/B181434.png)

7-Metoxietil imidazo[1,2-a]piridina-2-carboxilato

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química Medicinal

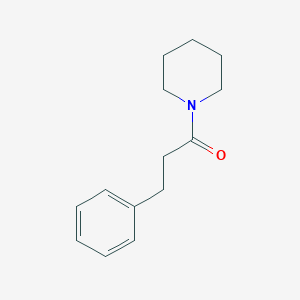

Imidazopiridina, que forma parte de la estructura del 7-Metoxietil imidazo[1,2-a]piridina-2-carboxilato, se reconoce como un andamiaje de “prejuicio de fármacos” debido a su amplia gama de aplicaciones en química medicinal . Esta parte es útil en el desarrollo de varios fármacos y agentes terapéuticos .

Agentes Antituberculosos

Los desarrollos recientes han demostrado que los análogos de imidazo[1,2-a]piridina exhiben una actividad significativa contra la tuberculosis multirresistente (MDR-TB) y la tuberculosis extremadamente resistente a los fármacos (XDR-TB) . Esto sugiere que el this compound podría utilizarse potencialmente en el desarrollo de nuevos agentes antituberculosos .

Ciencia de los Materiales

Imidazopiridina también es útil en la ciencia de los materiales debido a su carácter estructural . Se puede utilizar en la síntesis de varios materiales, incluidos polímeros y composites .

Síntesis Química

El compuesto se puede utilizar en síntesis química, particularmente en la síntesis de otras imidazo[1,2-a]piridinas . Su estructura única lo convierte en un valioso material de partida en la síntesis de varios otros compuestos .

Cromatografía

La estructura y propiedades únicas del compuesto pueden hacerlo útil en cromatografía, un método utilizado para separar mezclas . Podría utilizarse potencialmente como una fase estacionaria o como un componente de la fase móvil

Mecanismo De Acción

Target of Action

The primary target of Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is PDGFRA . PDGFRA, or Platelet-derived growth factor receptor A, is a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family. These growth factors are mitogens for cells of mesenchymal origin .

Mode of Action

The compound interacts with its target, PDGFRA, by binding to key residues such as Lys627 and Asp836 . This interaction can inhibit the kinase activity of PDGFRA, thereby preventing the receptor’s activation and subsequent signal transduction .

Biochemical Pathways

The inhibition of PDGFRA affects the PDGF signaling pathway , which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration . By inhibiting this pathway, the compound can potentially disrupt these processes, particularly in cancer cells where the pathway is often overactive .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of PDGFRA by Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate can lead to anti-proliferative effects . In particular, it has been shown to exhibit cytotoxic activity against cancer cells . For instance, it can increase the number of cells in the G0/G1 phase and induce apoptosis .

Action Environment

The action, efficacy, and stability of Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is typically stored at temperatures between 0-5°C to maintain its stability .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of EMIPC in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it has been shown to have a variety of biochemical and physiological effects. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it can be toxic in high concentrations and should be handled with care.

Direcciones Futuras

The potential applications of EMIPC are still being explored. One potential future direction is the use of EMIPC in the development of new drugs and treatments for a variety of diseases. Additionally, EMIPC could be used to study the effects of certain drugs on the nervous system, as well as the effects of certain compounds on the cardiovascular system and the immune system. Finally, EMIPC could be used to study the effects of certain compounds on the liver, as well as the effects of certain drugs on the reproductive system.

Análisis Bioquímico

Biochemical Properties

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to exhibit significant activity against multidrug-resistant tuberculosis . This suggests that Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate may also interact with enzymes, proteins, and other biomolecules in a meaningful way.

Cellular Effects

Related compounds have been found to exhibit cytotoxic activity against various human cancer cells . This suggests that Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to induce apoptosis in cancer cells . This suggests that Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate may also exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Propiedades

IUPAC Name |

ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-13-5-4-8(15-2)6-10(13)12-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNZIGHGZZJKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC(=CC2=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

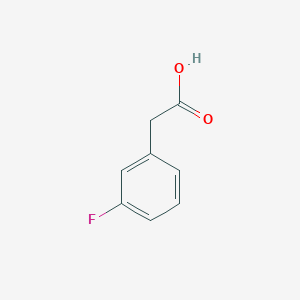

![Pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B181362.png)